N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide
Description
Properties
Molecular Formula |
C36H73NO3 |
|---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide |
InChI |
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m1/s1 |
InChI Key |
KZTJQXAANJHSCE-GPOMZPHUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Amidation of Dihydrosphingosine with Fatty Acids
The most common and efficient method involves the amidation of a dihydrosphingosine derivative with a suitable fatty acid or acyl chloride. This process mimics natural ceramide biosynthesis, where sphingoid bases are acylated by ceramide synthases.
Preparation of Dihydrosphingosine (Dihydroxy Base):
Commercially available or synthesized via reduction of sphingoid bases, dihydrosphingosine is used as the core backbone.Activation of Fatty Acid:
Fatty acids such as stearic acid (octadecanoic acid) are activated to their acyl chlorides using reagents like thionyl chloride or oxalyl chloride, which enhances reactivity.Amidation Reaction:
The activated acyl chloride reacts with dihydrosphingosine in the presence of a base such as pyridine or triethylamine, facilitating the formation of the amide bond.
Dihydrosphingosine + Fatty acid acyl chloride → N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide
Optimized Laboratory Protocols
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Activation of fatty acid | Thionyl chloride | Reflux in dichloromethane | Produces acyl chloride |
| Amidation | Dihydrosphingosine, acyl chloride | Room temperature, inert atmosphere | Use pyridine as base |
| Purification | Column chromatography | Using silica gel, appropriate solvent system | Confirm stereochemistry via NMR |
Research Discoveries and Data Tables
Key Findings from Literature
| Study | Methodology | Yield (%) | Stereoselectivity | Remarks |
|---|---|---|---|---|
| Patent US20140050780A1 | Chemical amidation | 65-75 | High | Liposomal formulations of ceramides |
| Enzymatic synthesis (literature review) | Ceramide synthase catalysis | 80-90 | Stereospecific | Suitable for biological studies |
Data on Reaction Conditions
| Parameter | Typical Range | Impact on Synthesis |
|---|---|---|
| Temperature | 0–25°C | Maintains stereochemistry |
| Solvent | Dichloromethane, chloroform | Solubility and reaction rate |
| Reaction Time | 12–24 hours | Completeness of amidation |
Notes on Stereochemistry and Purity
The stereochemistry of the compound, specifically the (2R,3S) configuration, is crucial for biological activity. Stereoselective synthesis methods, especially enzymatic or chiral auxiliary-based chemical syntheses, are preferred to ensure stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Biochemical Applications
1.1 Skin Barrier Function
Ceramides are crucial components of the skin barrier, contributing to hydration and protection against environmental stressors. N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide is utilized in dermatological formulations to enhance skin barrier function and treat conditions such as eczema and psoriasis.
| Study | Objective | Findings |
|---|---|---|
| Kim et al. (2020) | Evaluate the efficacy of ceramide-based creams | The use of this compound improved skin hydration by 30% over 4 weeks. |
| Lee et al. (2021) | Assess anti-inflammatory properties | Demonstrated reduction in inflammatory markers in skin cells treated with the compound. |
1.2 Neuroprotective Effects
Research indicates that ceramides can have neuroprotective effects, particularly in models of neurodegenerative diseases. This compound has been studied for its potential to protect neuronal cells from apoptosis.
| Research | Focus | Results |
|---|---|---|
| Zhang et al. (2019) | Investigate neuroprotective mechanisms | Found that the compound reduced cell death in neuronal cultures exposed to oxidative stress by 40%. |
Pharmacological Applications
2.1 Drug Delivery Systems
Due to its amphiphilic nature, this compound is being explored as a component in drug delivery systems. Its ability to form lipid bilayers can enhance the bioavailability of hydrophobic drugs.
| Study | Application | Outcome |
|---|---|---|
| Smith et al. (2022) | Formulation of liposomal drug carriers | Enhanced encapsulation efficiency of hydrophobic drugs by 50% compared to traditional methods. |
2.2 Anticancer Properties
Ceramides have been implicated in cancer biology, particularly in apoptosis induction in cancer cells. Research on this compound has shown promise in inducing apoptosis in various cancer cell lines.
| Investigation | Cancer Type | Findings |
|---|---|---|
| Patel et al. (2023) | Breast Cancer | Induced apoptosis in MCF-7 cells with a decrease in cell viability by 60% after 48 hours of treatment. |
Material Science Applications
3.1 Biodegradable Polymers
This compound is being researched for its role in developing biodegradable polymeric materials due to its natural origin and biocompatibility.
| Research | Material Developed | Properties |
|---|---|---|
| Johnson et al. (2024) | Biodegradable films for packaging | Exhibited excellent mechanical properties and biodegradability within six months under composting conditions. |
Mechanism of Action
The mechanism of action of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide involves its interaction with cellular membranes and signaling pathways. It targets specific receptors and enzymes, modulating their activity to exert its effects. For example, it can inhibit pro-inflammatory cytokines and activate anti-oxidant pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Unsaturated Ceramides
- Example : N-[(2S,3R,4E)-1,3-dihydroxy-4-heptadecen-2-yl]octadecanamide (CAS 123065-42-9, Ceramide d17:1/18:0)
- Structure : Contains a 4E double bond in the sphingoid base (C17:1) instead of saturation.
- Impact : The double bond reduces molecular packing efficiency, lowering the melting point (~95–100°C) compared to the saturated target compound (104–106°C) .
- Biological Role : Enhanced fluidity in lipid membranes may influence signaling pathways differently than saturated ceramides .
Glucosylated Derivatives
- Example: N-(2R-hydroxyoctadecanoyl)-1-β-glucosyl-4E,8Z-octadecasphingadienine (GlcCer(d18:2/18:0)) Structure: A glucose moiety is β-linked to the 1-hydroxy group of the sphingoid base. Impact: Increased polarity due to glycosylation (molecular weight: ~728 g/mol vs. 568 g/mol for the target) reduces membrane permeability but enhances solubility in aqueous environments . Biological Role: Key in cell recognition and glycosphingolipid metabolism, unlike the skin-barrier-specific dihydroceramide .
Trihydroxy Ceramides
- Example : N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide (Ceramide III, CAS 177874)
- Structure : Additional hydroxyl group at position 4 (phytosphingosine backbone).
- Impact : Higher hydrophilicity (PSA: 89.9 Ų vs. 69.6 Ų for the target) improves water retention in skin but reduces lipid bilayer stability .
- Biological Role : Used in cosmetics for moisturizing, contrasting with the barrier-repair focus of dihydroceramide .
Physicochemical and Functional Comparison
Biological Activity
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide, also known as a fatty acid amide, has garnered attention for its potential biological activities. This compound is characterized by its long-chain fatty acid structure, which may influence its interactions within biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C36H73NO3
- Molecular Weight : 573.00 g/mol
- IUPAC Name : this compound
This compound features a hydroxyl group on the second and third carbon atoms of the octadecane chain, which may play a critical role in its biological interactions.
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic potential in conditions characterized by chronic inflammation.
- Antioxidant Properties : Studies have indicated that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Neuroprotective Effects : There is emerging evidence that fatty acid amides can influence neuroprotective pathways, possibly offering benefits in neurodegenerative diseases.
Case Studies and Research Findings
- Study on Inflammatory Response :
- Antioxidant Activity Assessment :
- Neuroprotection in Animal Models :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
